3-Isobutylaniline

Descripción general

Descripción

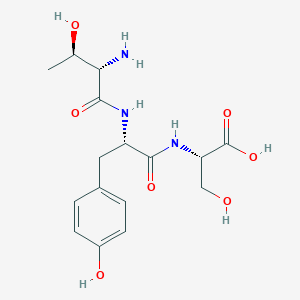

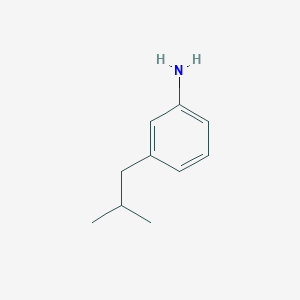

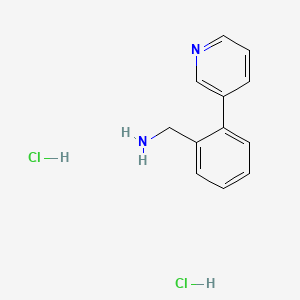

3-Isobutylaniline is a chemical compound with the molecular formula C10H15N . It is used in the development of novel carboxanilide acaricide, pyflubumide, which exhibits excellent acaricidal activity against Tetranychus and Panonychus species .

Molecular Structure Analysis

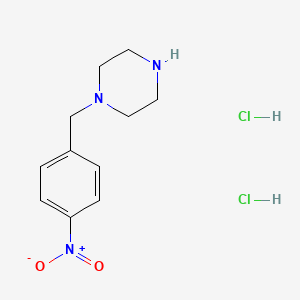

The molecular structure of 3-Isobutylaniline consists of a benzene ring attached to an isobutyl group and an amine group . The molecule contains a total of 26 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .

Physical And Chemical Properties Analysis

3-Isobutylaniline has a density of 0.9±0.1 g/cm³, a boiling point of 245.7±9.0 °C at 760 mmHg, and a flash point of 104.3±6.5 °C . It has a molar refractivity of 49.3±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 157.9±3.0 cm³ .

Aplicaciones Científicas De Investigación

Tumor Imaging and Diagnosis

3-Isobutylaniline derivatives, such as 3-(123)I-Iodo-L-alpha-methyltyrosine (3-IMT), are utilized in tumor imaging studies. These compounds accumulate specifically in tumors, and their uptake is mediated mainly by the system L amino acid transport system. The preloading of amino acids can significantly increase 3-IMT tumor uptake and image contrast, which is beneficial for the precise diagnosis and monitoring of cancer. This approach suggests that modifying amino acid levels can enhance the effectiveness of tumor imaging techniques, offering a potential method for improving cancer diagnostics (Lahoutte et al., 2002).

Metabolism and Disease Risk Prediction

Studies on metabolite profiles, including those related to amino acids such as phenylalanine, have shown significant associations with future disease development, including diabetes. These findings underscore the potential key role of amino acid metabolism early in the pathogenesis of diseases and suggest that amino acid profiles could aid in risk assessment and early detection of metabolic disorders (Wang et al., 2011).

Amino Acid Catabolism

Research on Bacillus species, including the catabolism of methionine, has highlighted the role of aminotransferases in amino acid breakdown. These enzymes are crucial for converting ketomethiobutyrate to methionine, a process relevant in both valine and isoleucine metabolism. Such insights into amino acid catabolism can inform our understanding of metabolic pathways, potentially leading to the development of new biotechnological applications and therapeutic strategies (Berger et al., 2003).

Serum Metabolomics in Cancer

Metabolic profiling of serum samples from multiple myeloma patients has identified specific metabolomic profiles that change after achieving complete remission. This suggests that metabolic profiles, including those involving amino acids, can be used to monitor response to treatment and may serve as biomarkers for disease progression or remission in cancer patients (Puchades-Carrasco et al., 2013).

Propiedades

IUPAC Name |

3-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOMPMRZESLPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597495 | |

| Record name | 3-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutylaniline | |

CAS RN |

131826-11-4 | |

| Record name | 3-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)

![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)